HSD-016, also known by its chemical identifier 946396-92-5, is a small-molecule drug that specifically inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial for converting inactive cortisone into the active hormone cortisol, which plays a significant role in various metabolic processes. The inhibition of 11β-HSD1 has potential therapeutic implications for managing conditions such as type 2 diabetes and metabolic syndrome, making HSD-016 a compound of considerable interest in both clinical and research settings .
HSD-016 is classified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1. It has been identified through various research studies and clinical trials aimed at exploring its efficacy in treating metabolic disorders. The compound has been synthesized and characterized in multiple studies, highlighting its pharmacological properties and potential applications in medicine .
The synthesis of HSD-016 involves several key steps:
This scalable route ensures that sufficient quantities of HSD-016 can be produced for extensive testing and application in therapeutic contexts .
The molecular structure of HSD-016 is characterized by its specific arrangement of atoms that facilitate its interaction with the 11β-hydroxysteroid dehydrogenase type 1 enzyme. While detailed structural data such as crystallography or NMR analysis may not be extensively documented in the available literature, docking studies have provided insights into how HSD-016 interacts with its target enzyme, revealing critical binding interactions that contribute to its inhibitory effects .
HSD-016 exerts its pharmacological effects primarily through the inhibition of 11β-hydroxysteroid dehydrogenase type 1. By blocking this enzyme, HSD-016 prevents the conversion of cortisone into cortisol, leading to modulation of glucocorticoid signaling pathways. This action is particularly relevant in conditions where cortisol levels are implicated in metabolic dysregulation, such as type 2 diabetes and obesity .
The inhibition mechanism involves specific interactions at the active site of the enzyme, which have been elucidated through molecular docking studies that reveal how HSD-016 binds to and alters enzyme activity .
While comprehensive physical and chemical property data for HSD-016 may not be fully detailed in all sources, some relevant properties include:
These properties influence the compound's bioavailability and therapeutic efficacy .
HSD-016 has garnered interest across several scientific domains due to its potential therapeutic applications:
The compound's ability to modulate glucocorticoid activity positions it as a significant focus within both academic research and clinical practice aimed at improving patient outcomes in metabolic health .
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a NADPH-dependent endoplasmic reticulum-resident enzyme encoded by the HSD11B1 gene on chromosome 1. This enzyme functions primarily as a reductase, catalyzing the conversion of inactive 11-keto glucocorticoids (cortisone in humans, 11-dehydrocorticosterone in rodents) to their active 11β-hydroxy forms (cortisol and corticosterone, respectively) [1] [3]. This enzymatic regeneration occurs within specific tissues, creating localized "cushingoid" microenvironments without elevating systemic cortisol levels. The enzyme's structure features a characteristic N-terminal nucleotide cofactor-binding domain (Rossmann fold) and a catalytic site containing key tyrosine (Tyr183) and lysine (Lys187) residues essential for steroid binding and enzymatic activity [8] [9].
Tissue-specific expression patterns critically determine 11β-HSD1's metabolic impact. The enzyme is abundantly expressed in key metabolic tissues including liver, adipose tissue (particularly visceral), skeletal muscle, and the central nervous system [1] [7]. Within hepatocytes, 11β-HSD1-generated cortisol potently stimulates gluconeogenesis by upregulating rate-limiting enzymes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), contributing to fasting hyperglycemia [1] [10]. In adipocytes, locally amplified cortisol promotes adipocyte differentiation, lipid accumulation, and visceral adipose expansion while dysregulating adipokine secretion (increasing leptin, decreasing adiponectin) – effects that collectively foster insulin resistance [1] [10] [7].
The pathological significance of tissue-specific 11β-HSD1 dysregulation is evident in metabolic syndrome. Transgenic mice overexpressing 11β-HSD1 in adipose tissue develop visceral obesity, insulin resistance, dyslipidemia, and hypertension – a full metabolic syndrome phenotype despite normal circulating corticosterone levels [2] [5]. Conversely, global 11β-HSD1 knockout (GKO) mice exhibit resistance to diet-induced obesity, improved insulin sensitivity, and a cardioprotective lipid profile characterized by elevated HDL and reduced triglycerides [2] [5]. Human studies corroborate these findings, demonstrating increased 11β-HSD1 expression and activity in subcutaneous and visceral adipose tissue of obese individuals and patients with type 2 diabetes mellitus (T2DM) [7] [10]. This tissue-specific amplification of glucocorticoid action establishes 11β-HSD1 as a compelling therapeutic target for metabolic disorders.
Table 1: Tissue-Specific Metabolic Consequences of 11β-HSD1 Activity
Tissue | Primary Metabolic Functions | Consequences of 11β-HSD1 Overexpression |
---|---|---|
Liver | Gluconeogenesis regulation, Lipid metabolism | Increased PEPCK/G6Pase expression, Hepatic insulin resistance, Enhanced VLDL production |
Adipose Tissue (Visceral) | Adipokine secretion, Lipid storage | Adipocyte hypertrophy, Visceral fat accumulation, Leptin/Adiponectin dysregulation, Insulin resistance |
Skeletal Muscle | Glucose uptake, Insulin sensitivity | Impaired glucose disposal, Insulin resistance |
Pancreatic β-cells | Insulin secretion, β-cell function | Impaired insulin secretion, β-cell dysfunction |
Brain (Hypothalamus) | Appetite regulation, HPA axis feedback | Increased appetite, Altered HPA axis feedback sensitivity |
Pharmacological inhibition of 11β-HSD1 presents a unique therapeutic strategy for T2DM and metabolic syndrome by targeting tissue-specific glucocorticoid excess without systemic glucocorticoid suppression. This approach offers several distinct advantages over conventional therapies. First, by reducing intracellular cortisol regeneration specifically in metabolic tissues, 11β-HSD1 inhibitors ameliorate glucocorticoid-driven metabolic pathologies while preserving beneficial physiological glucocorticoid actions, including essential anti-inflammatory responses and HPA axis function [1] [7]. This distinguishes them from global glucocorticoid receptor antagonists, which can disrupt these critical functions.
Preclinical evidence robustly supports the metabolic benefits of 11β-HSD1 inhibition. In diet-induced obese (DIO) mice, administration of compound 544, a potent non-steroidal 11β-HSD1 inhibitor, significantly reduced body weight (7%), food intake (12%), fasting glucose, insulin, triglycerides, and cholesterol levels [2]. Similarly, in a high-fat diet/streptozotocin (HF/STZ) mouse model of T2DM, 11β-HSD1 inhibition improved glucose tolerance and reduced fasting glucose, insulin, glucagon, triglycerides, and free fatty acids [2]. Beyond glycemic benefits, 11β-HSD1 inhibition exerts anti-atherogenic effects. In apolipoprotein E (apoE) knockout mice, a model of atherosclerosis, pharmacological 11β-HSD1 inhibition significantly reduced aortic total cholesterol accumulation (84%) and improved serum lipid profiles [2].
The therapeutic rationale extends beyond diabetes management to encompass multiple cardiometabolic risk factors. 11β-HSD1 inhibition demonstrates favorable effects on lipid metabolism, typically reducing circulating triglycerides and free fatty acids while elevating HDL cholesterol – effects attributed to reduced glucocorticoid-driven lipolysis in adipose tissue and enhanced hepatic lipid clearance [4] [10]. Furthermore, emerging evidence suggests blood pressure-lowering effects potentially mediated through reduced vascular inflammation and improved endothelial function [7] [10].
HSD-016 exemplifies the evolution of 11β-HSD1 inhibitors with optimized pharmacological properties. As a selective, potent inhibitor, HSD-016 belongs to the adamantyl-triazole chemical class, featuring structural elements (notably the adamantyl group) that facilitate hydrophobic interactions with key residues (Tyr158, Ala198, Ile155, Leu192) within the enzyme's substrate-binding pocket [8]. This specific binding mode enables nanomolar-range inhibition potency and high selectivity over the related isoform 11β-HSD2 (>1000-fold) and other steroidogenic enzymes [8]. Phase II clinical trials with HSD-016 demonstrated significant improvements in glycemic control (HbA1c reduction), insulin sensitivity (HOMA-IR), and lipid parameters in patients with T2DM, alongside modest weight reduction [4] [8]. These benefits occurred without the weight gain associated with insulin sensitizers like thiazolidinediones or the gastrointestinal side effects common with metformin [1] [4].
Table 2: Key 11β-HSD1 Inhibitors in Clinical Development for Metabolic Diseases
Inhibitor | Chemical Class | Development Phase | Molecular Weight (g/mol) | Reported Metabolic Effects |
---|---|---|---|---|
HSD-016 | Adamantyl-triazole | Phase II | 450.6 | Improved HbA1c, reduced HOMA-IR, weight neutrality, lipid improvement |
MK-0916 | Fluorocyclobutyl-triazole | Phase II (Terminated) | 320.7 | Reduced fasting glucose, improved lipid profile |
AZD4017 | Pyridine amide | Phase II | 400.5 | Improved insulin sensitivity, reduced fasting glucose |
BI 135585 | Oxazinanone | Phase II | 429.5 | Improved glucose tolerance, reduced HbA1c |
MK-0736 | Triazolopyridine | Phase II | 447.5 | Reduced body weight, improved lipid profile |
The multifaceted metabolic benefits of 11β-HSD1 inhibitors like HSD-016 address core pathophysiological defects in T2DM and metabolic syndrome: hepatic glucose overproduction, adipose tissue dysfunction, insulin resistance, and dyslipidemia. Their mechanism offers a unique approach distinct from current glucose-lowering medications, potentially enabling combination therapies that target complementary pathways for enhanced efficacy. The tissue-specific nature of 11β-HSD1 inhibition minimizes systemic glucocorticoid deficiency risks, positioning HSD-016 and similar compounds as promising agents within the evolving landscape of metabolic disease therapeutics [4] [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1